
3-Fluoro-5-iodoisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-iodoisonicotinaldehyde is an organic compound that belongs to the class of halogenated aldehydes It is characterized by the presence of both fluorine and iodine atoms attached to an isonicotinaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodoisonicotinaldehyde typically involves halogenation reactions. One common method is the iodination of 3-fluoroisonicotinaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-iodoisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (fluorine and iodine) can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-Fluoro-5-iodoisonicotinic acid.
Reduction: 3-Fluoro-5-iodoisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-iodoisonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodoisonicotinaldehyde is largely dependent on its chemical structure. The presence of both fluorine and iodine atoms can influence its reactivity and interaction with biological targets. For example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, affecting molecular recognition and binding to target proteins.
Comparison with Similar Compounds
3-Fluoroisonicotinaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodoisonicotinaldehyde: Lacks the fluorine atom, which can reduce its lipophilicity and metabolic stability.
3-Chloro-5-iodoisonicotinaldehyde: Similar structure but with chlorine instead of fluorine, which can alter its chemical and biological properties.
Uniqueness: 3-Fluoro-5-iodoisonicotinaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and potential biological activity. This dual halogenation pattern can enhance its utility in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C6H3FINO |
|---|---|
Molecular Weight |
251.00 g/mol |
IUPAC Name |
3-fluoro-5-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3FINO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H |
InChI Key |
XXUINTSAWKNPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)I)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13461467.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylicaciddihydrochloride](/img/structure/B13461470.png)
![2-(5-Ethyl-1H-[1,2,4]triazol-3-yl)-ethylamine](/img/structure/B13461483.png)
![1-[(Pyridin-2-yl)methyl]-1,4-diazepane trihydrochloride](/img/structure/B13461484.png)
![tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate](/img/structure/B13461490.png)
![(2S,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13461503.png)
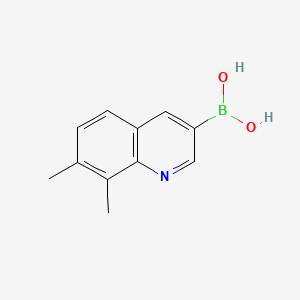
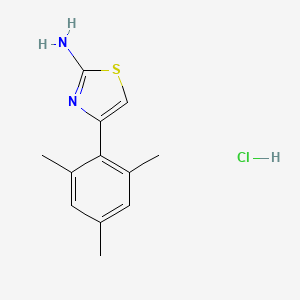
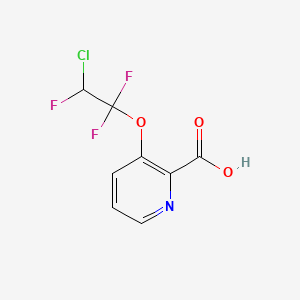
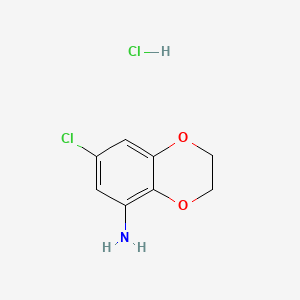
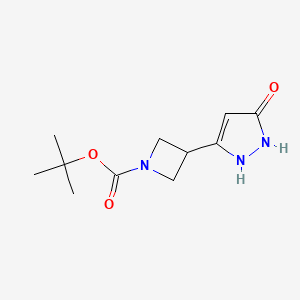
![2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride](/img/structure/B13461557.png)
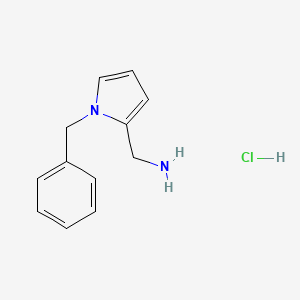
![1-[4-(Benzyloxy)phenyl]propan-2-ol](/img/structure/B13461562.png)
